RMC-4550 is a small molecule developed by Revolution Medicines that acts as a potent and selective allosteric inhibitor of SHP2 [, , , , ]. SHP2, encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including growth, proliferation, differentiation, and survival, by acting as a convergent signal transduction node within the receptor tyrosine kinase (RTK)-RAS-MAPK pathway [, , , , ].
RMC-4550 binds to an allosteric site on SHP2, distinct from the catalytic site, inducing a conformational change that inhibits its phosphatase activity [, ]. Due to its role in the RTK-RAS-MAPK pathway, RMC-4550 has shown promising anti-tumor activity in preclinical models of various cancers, including leukemia, lung cancer, pancreatic cancer, esophageal cancer, and glioblastoma [, , , , , , , , , ]. Its mechanism of action and favorable pharmacological properties have led to its investigation as a potential therapeutic agent for cancers driven by aberrant SHP2 activity.
RMC-4550 is classified under small molecule inhibitors targeting protein tyrosine phosphatases, specifically the SHP2 enzyme. It was developed through a systematic approach involving structure-guided drug design, leveraging insights from X-ray crystallography to enhance its potency and selectivity against SHP2 while minimizing off-target effects .
The synthesis of RMC-4550 involves a multi-step process that can be summarized as follows:
This methodical approach not only enhances the compound's activity but also allows for scalability in production.
RMC-4550 exhibits a unique molecular structure that facilitates its interaction with SHP2. The compound's design incorporates specific functional groups that enable allosteric binding, thus inhibiting SHP2 activity effectively.
RMC-4550 primarily undergoes biochemical reactions that involve its inhibition of SHP2. The compound has been shown to inhibit purified, activated full-length human SHP2 with an IC50 value of 1.55 nM, indicating high potency. In cellular assays, it exhibits a cellular IC50 of 39 nM in PC9 cells, demonstrating its effectiveness in a biological context .
The mechanism of inhibition is characterized by:
The mechanism of action of RMC-4550 involves several key processes:
In preclinical models, RMC-4550 has demonstrated the ability to enhance antitumor immunity by modulating T-cell infiltrates and altering macrophage polarization within the tumor microenvironment .
RMC-4550 possesses several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent.
RMC-4550 is primarily investigated for its applications in cancer therapy due to its role as an allosteric inhibitor of SHP2:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3